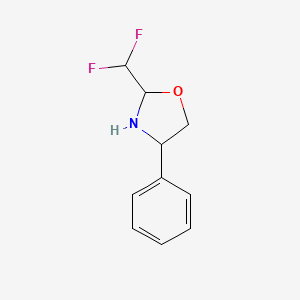
2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluorometil)-4-fenil-1,3-oxazolidina es un compuesto organofluorado que ha despertado un interés significativo en varios campos de investigación debido a sus propiedades químicas únicas. La presencia del grupo difluorometil (CF₂H) en su estructura imparte características distintivas, lo que lo hace valioso en química medicinal, agroquímicos y ciencia de materiales .
Métodos De Preparación
La síntesis de 2-(Difluorometil)-4-fenil-1,3-oxazolidina generalmente implica la reacción de isocianato de fenilo con difluorometilamina en condiciones controladas. La reacción se lleva a cabo en presencia de un catalizador adecuado, a menudo un complejo de metal de transición, para facilitar la formación del anillo de oxazolidina . Los métodos de producción industrial pueden implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
2-(Difluorometil)-4-fenil-1,3-oxazolidina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes, lo que lleva a la formación de oxazolidinonas de fenilo difluorometiladas.
Reducción: Las reacciones de reducción típicamente implican el uso de donantes de hidruro, lo que resulta en la formación de aminas de fenilo difluorometiladas.
Sustitución: El grupo difluorometil puede sustituirse con otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Aplicaciones Científicas De Investigación
2-(Difluorometil)-4-fenil-1,3-oxazolidina tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 2-(Difluorometil)-4-fenil-1,3-oxazolidina implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El grupo difluorometil mejora la capacidad del compuesto para formar enlaces de hidrógeno, aumentando su afinidad de unión a las proteínas diana. Esta interacción puede modular la actividad de las enzimas y alterar las vías celulares, lo que lleva a varios efectos biológicos .
Comparación Con Compuestos Similares
2-(Difluorometil)-4-fenil-1,3-oxazolidina es único en comparación con otros compuestos similares debido a la presencia del grupo difluorometil. Los compuestos similares incluyen:
2-(Trifluorometil)-4-fenil-1,3-oxazolidina: Contiene un grupo trifluorometil en lugar de un grupo difluorometil, lo que resulta en diferentes propiedades químicas y reactividad.
2-(Metil)-4-fenil-1,3-oxazolidina: Carece de los átomos de flúor, lo que lleva a una estabilidad reducida y una actividad biológica diferente.
2-(Clorometil)-4-fenil-1,3-oxazolidina:
Propiedades
Fórmula molecular |
C10H11F2NO |
|---|---|
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-4-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C10H11F2NO/c11-9(12)10-13-8(6-14-10)7-4-2-1-3-5-7/h1-5,8-10,13H,6H2 |
Clave InChI |
STKOFIQOIXGNCK-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(O1)C(F)F)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


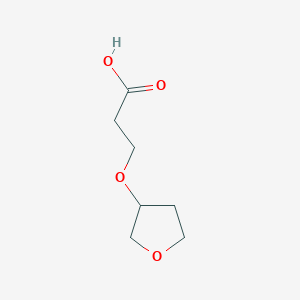

![5-{[2-(1H-indol-3-yl)ethyl]amino}-5-oxopentanoic acid](/img/structure/B12309259.png)
![2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride](/img/structure/B12309272.png)


![6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12309294.png)

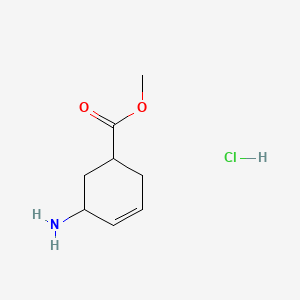
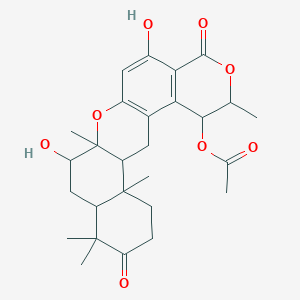
![1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12309312.png)
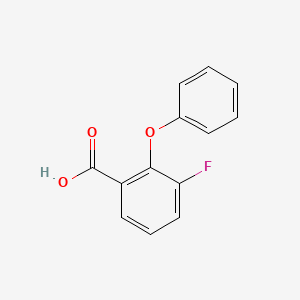
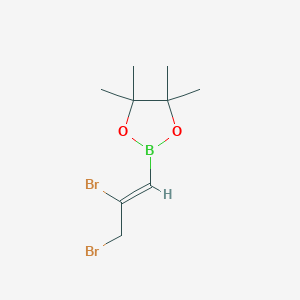
![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B12309318.png)
